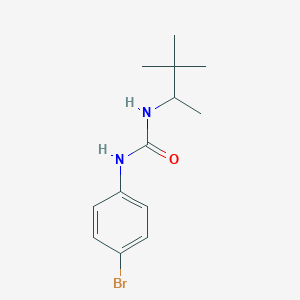
N-(4-bromophenyl)-N'-(1,2,2-trimethylpropyl)urea
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(1,2,2-trimethylpropyl)urea, also known as TU, is a urea derivative that has been extensively studied for its potential applications in scientific research. TU is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes.
Mécanisme D'action
N-(4-bromophenyl)-N'-(1,2,2-trimethylpropyl)urea inhibits the activity of steroidogenic enzymes by binding to the active site of the enzyme and interfering with its catalytic activity. It has been shown to bind to the heme iron of 17α-hydroxylase/17,20-lyase and the nicotinamide adenine dinucleotide phosphate (NADPH) binding site of 5α-reductase. This binding results in the inhibition of enzyme activity and the subsequent decrease in the production of androgens and estrogens.
Biochemical and Physiological Effects
The inhibition of steroidogenic enzymes by this compound has several biochemical and physiological effects. It leads to a decrease in the production of androgens and estrogens, which can have an impact on various biological processes. For example, the inhibition of 5α-reductase by this compound can lead to a decrease in the production of dihydrotestosterone, which is involved in the development of male external genitalia and the growth of prostate cancer. The inhibition of 17α-hydroxylase/17,20-lyase by this compound can lead to a decrease in the production of androgens and estrogens, which can have an impact on reproductive function and the development of certain cancers.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-N'-(1,2,2-trimethylpropyl)urea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It has a relatively low potency and specificity for steroidogenic enzymes, which can make it difficult to use in certain experiments. Additionally, this compound can have off-target effects on other enzymes and processes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-N'-(1,2,2-trimethylpropyl)urea. One direction is the development of more potent and specific inhibitors of steroidogenic enzymes. This could involve the modification of the this compound molecule or the development of new compounds altogether. Another direction is the study of the role of androgens and estrogens in various biological processes, such as aging, cancer, and neurodegenerative diseases. Finally, the development of new methods for the delivery of this compound and other small molecules to specific tissues and cells could expand the potential applications of these compounds in scientific research.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-(1,2,2-trimethylpropyl)urea has been widely used in scientific research for its ability to inhibit the activity of steroidogenic enzymes. It has been shown to inhibit the activity of 17α-hydroxylase/17,20-lyase, which is involved in the biosynthesis of androgens and estrogens. This compound has also been shown to inhibit the activity of 5α-reductase, which is involved in the conversion of testosterone to dihydrotestosterone. These properties make this compound a valuable tool for studying the role of androgens and estrogens in various biological processes, such as development, reproduction, and cancer.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(3,3-dimethylbutan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-9(13(2,3)4)15-12(17)16-11-7-5-10(14)6-8-11/h5-9H,1-4H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZYGVBVHCQBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



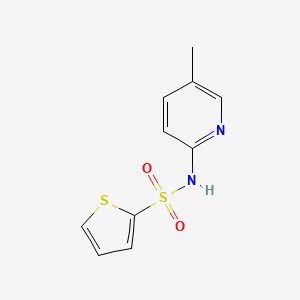
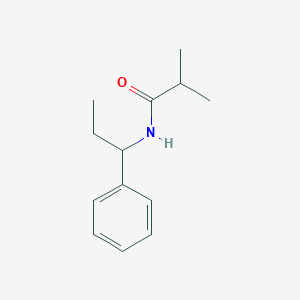
![4-{4-allyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421535.png)
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4421542.png)
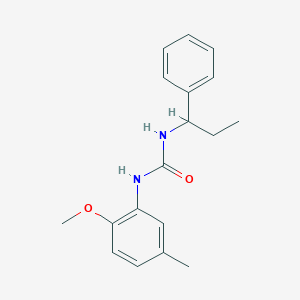

![N-(3-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4421573.png)
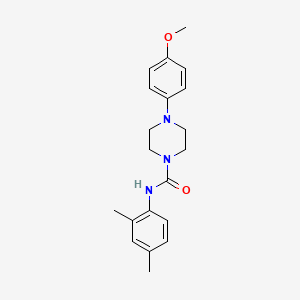
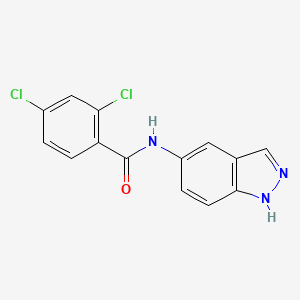
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4421616.png)
![4-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421628.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4421636.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421641.png)